molecular formula C19H19NO2 B13127991 2-(Piperidin-1-YL)anthracene-9,10-diol CAS No. 88299-45-0

2-(Piperidin-1-YL)anthracene-9,10-diol

Cat. No.: B13127991
CAS No.: 88299-45-0
M. Wt: 293.4 g/mol
InChI Key: LKLAPPALMPTEDF-UHFFFAOYSA-N
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Description

2-(Piperidin-1-YL)anthracene-9,10-diol is a compound that features an anthracene core substituted with a piperidine ring at the 2-position and hydroxyl groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)anthracene-9,10-diol typically involves the functionalization of anthracene derivatives. One common method is the nucleophilic substitution reaction where a piperidine ring is introduced at the 2-position of anthracene-9,10-diol. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactions or batch processing with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)anthracene-9,10-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-1-YL)anthracene-9,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)anthracene-9,10-diol is not fully understood, but it is believed to interact with various molecular targets through its piperidine and anthracene moieties. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)anthracene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.

    9,10-Diphenylanthracene: Lacks the piperidine ring but has phenyl groups at the 9 and 10 positions.

    Anthracene-9,10-diol: Lacks the piperidine ring.

Uniqueness

2-(Piperidin-1-YL)anthracene-9,10-diol is unique due to the presence of both the piperidine ring and hydroxyl groups on the anthracene core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

CAS No.

88299-45-0

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-piperidin-1-ylanthracene-9,10-diol

InChI

InChI=1S/C19H19NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12,21-22H,1,4-5,10-11H2

InChI Key

LKLAPPALMPTEDF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)O)O

Origin of Product

United States

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